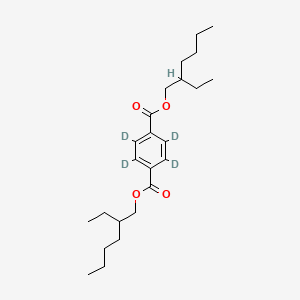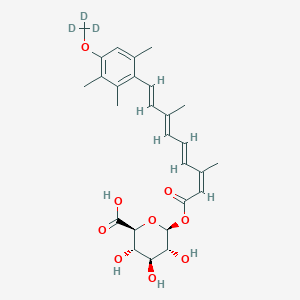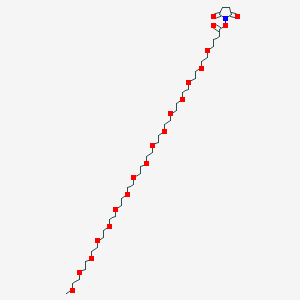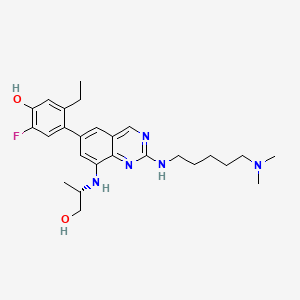![molecular formula C70H157N31O6 B12426959 (4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide](/img/structure/B12426959.png)
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylsalicylic Acid: is a widely used medication known for its analgesic, antipyretic, and anti-inflammatory properties. It is commonly used to relieve pain, reduce fever, and alleviate inflammation. Acetylsalicylic Acid is also used as an antiplatelet agent to prevent blood clots.
准备方法
Synthetic Routes and Reaction Conditions
Acetylsalicylic Acid is synthesized through the esterification of salicylic acid with acetic anhydride. The reaction is catalyzed by an acid, typically sulfuric acid or phosphoric acid. The general reaction is as follows:
C7H6O3+(CH3CO)2O→C9H8O4+CH3COOH
Industrial Production Methods
In industrial settings, the synthesis of Acetylsalicylic Acid involves the same esterification process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through recrystallization. The purity of the final product is ensured through various quality control measures.
化学反应分析
Types of Reactions
Acetylsalicylic Acid undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, Acetylsalicylic Acid hydrolyzes to form salicylic acid and acetic acid.
Oxidation: Acetylsalicylic Acid can be oxidized to form various products, including quinones.
Reduction: Reduction reactions of Acetylsalicylic Acid are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Salicylic acid and acetic acid.
Oxidation: Various oxidized products, including quinones.
Reduction: Reduced forms of Acetylsalicylic Acid, though less common.
科学研究应用
Acetylsalicylic Acid has a wide range of scientific research applications:
Chemistry: Used as a standard for studying esterification and hydrolysis reactions.
Biology: Studied for its effects on cellular processes and inflammation.
Medicine: Extensively researched for its role in pain relief, fever reduction, and anti-inflammatory effects. It is also studied for its antiplatelet properties and potential role in preventing cardiovascular diseases.
Industry: Used in the production of various pharmaceuticals and as a precursor for other chemical compounds.
作用机制
Acetylsalicylic Acid exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX). This enzyme is involved in the synthesis of prostaglandins, which are mediators of pain, fever, and inflammation. By inhibiting COX, Acetylsalicylic Acid reduces the production of prostaglandins, thereby alleviating pain, reducing fever, and decreasing inflammation. Additionally, its antiplatelet effect is due to the inhibition of thromboxane A2, a molecule involved in platelet aggregation.
相似化合物的比较
Similar Compounds
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and anti-inflammatory properties.
Naproxen: An NSAID with a longer duration of action compared to Acetylsalicylic Acid.
Paracetamol (Acetaminophen): An analgesic and antipyretic with minimal anti-inflammatory effects.
Uniqueness of Acetylsalicylic Acid
Acetylsalicylic Acid is unique in its dual role as an analgesic/anti-inflammatory agent and an antiplatelet agent. Its ability to prevent blood clots sets it apart from other NSAIDs, making it particularly valuable in the prevention of cardiovascular events.
属性
分子式 |
C70H157N31O6 |
|---|---|
分子量 |
1529.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2R)-2-[2-[2-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-2-(methylamino)-5-oxopentyl]amino]-3-hydroxypropyl]pyrrolidin-2-yl]methylamino]ethylamino]ethylamino]-3-hydroxypropyl]amino]-5-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[2-[2-[2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1,4-diamino-4-oxobutan-2-yl]amino]pentan-2-yl]amino]methyl]pyrrolidin-1-yl]pentan-2-yl]amino]ethylamino]-4-methylpentan-2-yl]amino]ethylamino]ethylamino]ethylamino]pentan-2-yl]amino]-3-hydroxypropan-2-yl]amino]pentanamide |
InChI |
InChI=1S/C70H157N31O6/c1-52(2)35-59(39-86-29-32-88-57(11-6-20-93-70(79)80)47-100-33-8-13-64(100)46-99-55(10-5-19-92-69(77)78)41-96-58(37-71)36-67(74)107)89-30-27-83-22-21-82-23-25-85-38-54(9-4-18-91-68(75)76)94-44-61(50-103)97-42-56(15-17-66(73)106)95-43-60(49-102)90-31-28-84-24-26-87-45-63-12-7-34-101(63)48-62(51-104)98-40-53(81-3)14-16-65(72)105/h52-64,81-90,94-99,102-104H,4-51,71H2,1-3H3,(H2,72,105)(H2,73,106)(H2,74,107)(H4,75,76,91)(H4,77,78,92)(H4,79,80,93)/t53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63-,64-/m0/s1 |
InChI 键 |
QKLLJKIKQKLUTE-FHUAGPRDSA-N |
手性 SMILES |
CC(C)C[C@@H](CNCCN[C@@H](CCCN=C(N)N)CN1CCC[C@H]1CN[C@@H](CCCN=C(N)N)CN[C@@H](CC(=O)N)CN)NCCNCCNCCNC[C@H](CCCN=C(N)N)NC[C@H](CO)NC[C@H](CCC(=O)N)NC[C@H](CO)NCCNCCNC[C@@H]2CCCN2C[C@H](CO)NC[C@H](CCC(=O)N)NC |
规范 SMILES |
CC(C)CC(CNCCNC(CCCN=C(N)N)CN1CCCC1CNC(CCCN=C(N)N)CNC(CC(=O)N)CN)NCCNCCNCCNCC(CCCN=C(N)N)NCC(CO)NCC(CCC(=O)N)NCC(CO)NCCNCCNCC2CCCN2CC(CO)NCC(CCC(=O)N)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


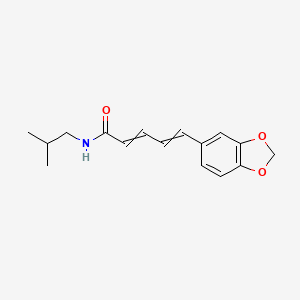
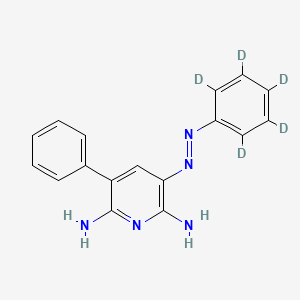
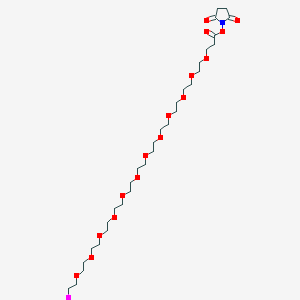

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)

